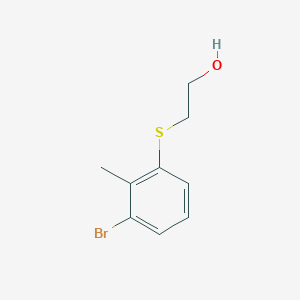

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol

Description

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol is a brominated aromatic compound featuring a phenylsulfanyl group substituted with a bromine atom at the 3-position and a methyl group at the 2-position of the benzene ring. The ethanol moiety is attached to the sulfur atom via a thioether linkage. Its structural features, such as the bromine atom (a good leaving group) and the hydroxyl group, make it amenable to further functionalization.

Properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrOS/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFDYHASLGCCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol typically involves the reaction of 3-bromo-2-methylphenol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenylsulfanyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-(2-methyl-phenylsulfanyl)-ethanol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of 2-(2-methyl-phenylsulfanyl)-ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a precursor for various biologically active molecules.

- Case Study: Drug Synthesis

- Researchers have explored its use in synthesizing inhibitors targeting specific enzymes involved in metabolic pathways. For instance, modifications of this compound have been proposed to create inhibitors for kinases involved in cancer progression.

The compound exhibits notable biological properties that warrant further investigation.

-

Antimicrobial Activity:

- Initial studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for the development of new antibiotics.

-

Mechanism of Action:

- The presence of the sulfanyl group may enhance interactions with biological targets, potentially leading to the inhibition of bacterial growth or modulation of cellular signaling pathways.

Chemical Research

In chemical research, this compound is utilized for:

-

Synthesis of Complex Molecules:

- It serves as a building block for synthesizing more complex organic molecules, particularly in the field of medicinal chemistry.

-

Reactivity Studies:

- The compound’s reactivity can be studied to understand the effects of bromine and sulfur substituents on reaction mechanisms and product formation.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the bromine atom may participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues

Compound A : [3-Bromo-2-(methylsulfanyl)phenyl]methanol ()

- Molecular Formula : C₈H₉BrOS

- Key Features: Methanol group instead of ethanol. Bromine at the 3-position and methylsulfanyl group at the 2-position on the benzene ring.

- Comparison: The shorter carbon chain (methanol vs. ethanol) reduces steric bulk and may decrease solubility in polar solvents. The molecular weight (233.12 g/mol) is lower than the target compound (estimated ~263–275 g/mol). Reactivity differences arise from the primary alcohol (methanol) versus secondary alcohol (ethanol) in the target compound.

Compound B : (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol ()

- Molecular Formula : C₂₂H₁₉BrN₃OS

- Key Features :

- Triazole ring introduces a heterocyclic structure.

- Bromophenyl and phenyl substituents on the triazole.

- Higher molecular weight (453.38 g/mol) and complexity reduce synthetic accessibility compared to the target compound.

Compound C : 1-(2-Bromophenyl)ethanol ()

- Molecular Formula : C₈H₉BrO

- Key Features :

- Bromine at the 2-position (positional isomer of the target compound).

- Lacks the methylsulfanyl group.

Functional Group Variations

Compound D : (2S)-2-Amino-2-(3-bromophenyl)ethanol ()

- Molecular Formula: C₈H₁₀BrNO

- Key Features: Amino group replaces the hydroxyl group on the ethanol. Stereospecific (S)-configuration.

- Comparison: The amino group introduces basicity, enabling salt formation and altering solubility (e.g., higher water solubility at acidic pH). Potential for enhanced biological interactions (e.g., enzyme binding via amine groups).

Compound E : 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid ()

- Molecular Formula : C₁₂H₁₅BrO₂

- Key Features: Carboxylic acid group replaces the ethanol. Ethyl and methyl substituents on the benzene ring.

- Comparison: The carboxylic acid group increases acidity (pKa ~4–5) and solubility in basic aqueous solutions. Propanoic acid backbone may limit flexibility compared to ethanol derivatives.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~263–275 (estimated) | 233.12 | 453.38 | 201.06 |

| Functional Groups | –OH, –S–, Br, –CH₃ | –OH, –S–, Br, –CH₃ | –OH, triazole, Br, Ph | –OH, Br |

| Solubility | Moderate in polar solvents | Moderate | Low (hydrophobic) | Moderate |

| Key Reactivity | Nucleophilic substitution | Oxidation of –CH₂OH | Triazole ring reactions | SNAr at Br (2-position) |

Biological Activity

2-(3-Bromo-2-methyl-phenylsulfanyl)-ethanol, with the CAS number 1824063-52-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated phenyl ring and a sulfanyl group attached to an ethanol moiety. Its structural formula can be represented as:

This structure suggests potential interactions with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. Research indicates that this compound may act as an inhibitor for several key enzymes involved in metabolic processes:

- β-lactamase : Inhibition can enhance the efficacy of β-lactam antibiotics.

- Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) : This enzyme is crucial for phosphoinositide signaling.

- Phosphatidylinositol 3-kinase (PI3K) : Involvement in cancer signaling pathways.

These interactions suggest that the compound could have implications in treating bacterial infections and certain cancers.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed in related compounds:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Chlamydia trachomatis | 8 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. A notable study reported IC50 values for related compounds against different tumor cell lines, indicating the potential for anticancer applications:

These findings highlight the compound's potential as a lead for developing new anticancer agents.

Case Studies

-

Antibacterial Activity Against Chlamydia trachomatis :

A study demonstrated that derivatives of phenylsulfanyl compounds significantly reduced chlamydial inclusion numbers in infected HEp-2 cells, suggesting a focused mechanism against this pathogen . -

Cytotoxicity on Tumor Cells :

Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.